molecular formula C9H7NO B015419 1H-indole-6-carbaldehyde CAS No. 1196-70-9

1H-indole-6-carbaldehyde

Cat. No.: B015419
CAS No.: 1196-70-9
M. Wt: 145.16 g/mol
InChI Key: VSPBWOAEHQDXRD-UHFFFAOYSA-N
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Description

1H-Indole-6-carbaldehyde is an organic compound belonging to the indole family, characterized by a benzene ring fused to a pyrrole ring. The compound is notable for its aldehyde functional group attached to the sixth position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-6-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where indole is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride . Another method includes the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The Vilsmeier-Haack reaction is often employed due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indole-6-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the third position.

    1H-Indole-5-carbaldehyde: Aldehyde group at the fifth position.

    1H-Indole-2-carbaldehyde: Aldehyde group at the second position.

Uniqueness: 1H-Indole-6-carbaldehyde is unique due to its specific position of the aldehyde group, which influences its reactivity and interaction with other molecules. This positional difference can lead to distinct biological and chemical properties compared to its isomers .

Properties

IUPAC Name

1H-indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPBWOAEHQDXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378458
Record name 1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-70-9
Record name 1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-6-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

Manganese dioxide (240 g) was added to a mechanically stirred solution of 6-hydroxymethylindole (40.7 g) in methylene chloride (1.6 liter). The mixture was stirred for 18 hr, filtered through a pad of diatomaceous earth, the filter cake washed with methylene chloride and chloroform, and the filtrate evaporated to give 6-formylindole (30.55 g) as a yellow solid. The filter cake was washed with tetrahydrofuran and the washings evaporated to give a further crop of 6-formylindole (2.35 g, 82% combined yield); partial NMR (250 MHz, DMSO-d6): 6.58(m, 1H, H3 -indole), 10.00(s, 1H, CHO), 11.71(br s, 1H, NH).
Quantity
40.7 g
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reactant
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1.6 L
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240 g
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catalyst
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Synthesis routes and methods II

Procedure details

To a solution of 6-cyanoindole (15.0 g) and sodium hypophosphite (90 g) in water (326 mL), acetic acid (326 mL), and pyridine (652 mL) was added Raney Nickel catalyst and the mixture stirred at 45° C. for 45 minutes. The mixture was filtered through Celite and the filtrate extracted with ethyl acetate (3×500 mL). The extracts were dried over sodium sulfate, filtered, and the filtrate concentrated under reduced pressure. The residue was crystallized from a mixture of dichloromethane and hexanes to provide 13.6 g (89%) of the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
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90 g
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reactant
Reaction Step One
Quantity
652 mL
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reactant
Reaction Step One
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Quantity
326 mL
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solvent
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326 mL
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solvent
Reaction Step One
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0 (± 1) mol
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catalyst
Reaction Step One
Yield
89%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 6-hydroxymethyl indole (4.9 g, 33.3 mmol) in dry dichloromethane (200 ml) was added a solution of pyridinium dichromate (15.97 g, 42.5 mmol) in dry dichloromethane (100 ml) and the suspension stirred at room temperature for 5 hours. The suspension was diluted with diethyl ether and filtered through a pad of silica to give an orange solution, which was evaporated in vacuo. The crude solid was purified by flash chromatography on silica, eluting with 50% diethyl ether in hexane, to yield a pale orange solid. Recrystallisation from diethyl ether/40°-60° C. petrol gave a pale orange crystalline solid, m.p. 126°-128° C.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
15.97 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
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Quantity
100 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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